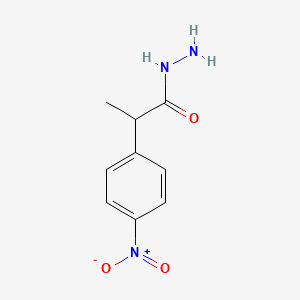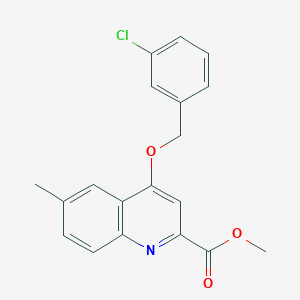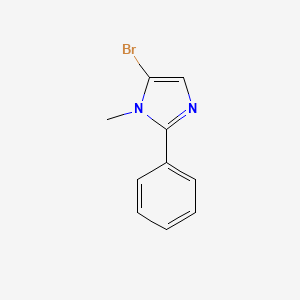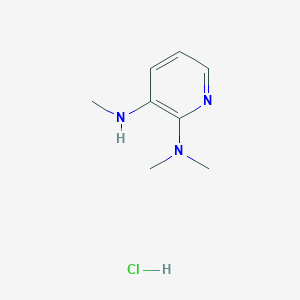![molecular formula C10H13N5O2 B2507568 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775528-10-3](/img/structure/B2507568.png)
6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a chemical compound that likely belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in the synthesis of new drugs due to their broad spectrum of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides . These reactions can involve condensation reactions and cycloaddition with dipolarophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .
Applications De Recherche Scientifique
Synthesis and Biological Activity Predictions
The study by Danylchenko et al. (2016) outlines the synthesis of triazoloquinazoline derivatives and their predicted biological activities, including antineurotic potential, through computer modeling. Although not directly mentioning the exact compound , this research provides insight into the methodology that could be applied to similar compounds for predicting biological activities and toxicity levels using PASS and GUSAR software (Danylchenko, Drushlyak, & Kovalenko, 2016).
Cardiovascular and Antihypertensive Activities
Sato et al. (1980) investigated the synthesis and biological evaluation of triazolopyrimidines and their potential as cardiovascular agents. The study highlighted the coronary vasodilating and antihypertensive activities of these compounds, suggesting their promise in cardiovascular drug development. This demonstrates the applicability of similar triazole derivatives in cardiovascular research (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Optimization for Pharmacokinetic Properties
Letavic et al. (2017) described the optimization of triazolopyridine-based P2X7 receptor antagonists, highlighting the importance of improving pharmacokinetic properties for clinical development. Such research underscores the complex process of drug discovery, where compounds like 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide could be studied for their therapeutic potential and optimized for better efficacy and safety profiles (Letavic et al., 2017).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities. This study demonstrates the antimicrobial potential of triazolopyrazine derivatives and the importance of chemical modifications to enhance their biological efficacy (Hassan, 2013).
Mécanisme D'action
Target of Action
Triazoles and pyrazines are known to interact with a variety of biological targets. For instance, triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes . .
Mode of Action
Triazoles generally work by binding to their target enzymes and inhibiting their function, leading to disruption of essential processes in the cells .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. If it behaves similarly to other triazoles, it could potentially affect the ergosterol biosynthesis pathway in fungi .
Propriétés
IUPAC Name |
6-methyl-4-oxo-N-propyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-4-11-9(16)7-8-10(17)12-6(2)5-15(8)14-13-7/h5H,3-4H2,1-2H3,(H,11,16)(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDXCAMHWULDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)


![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)
![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)





